5‑(Ethylcarbamoyl) vs. 5‑(Methoxycarbonyl) Substitution: Impact on Hydrogen‑Bonding and Predicted Target Engagement
The 5‑(ethylcarbamoyl) group of CAS 1223879-85-3 provides an additional hydrogen‑bond donor (NH) compared to the 5‑(methoxycarbonyl) analog (CAS not available), which lacks this donor. In sphingosine kinase 1 (SphK1) inhibitors, the presence of a hydrogen‑bond donor at this position has been associated with improved enzyme inhibitory activity [1]. While direct head‑to‑head data are unavailable for these exact compounds, class‑level SAR indicates that the ethylcarbamoyl substituent can enhance binding affinity by 2‑ to 5‑fold over methoxycarbonyl in related thiazolyl‑piperidine series [2].
| Evidence Dimension | Predicted hydrogen‑bond donor count and SAR‑based affinity shift |
|---|---|
| Target Compound Data | Predicted HBD count: 2 (4‑NH2 + ethylcarbamoyl NH); predicted SphK1 IC50 shift: ~2–5‑fold improvement over methoxycarbonyl |
| Comparator Or Baseline | Ethyl 1‑[4‑amino‑5‑(methoxycarbonyl)‑1,3‑thiazol‑2‑yl]piperidine‑4‑carboxylate; Predicted HBD count: 1; baseline IC50 reference |
| Quantified Difference | Predicted ~2–5‑fold increase in SphK1 inhibitory potency based on class SAR |
| Conditions | SAR inference from thiazolyl‑piperidine SphK1 inhibitor patent series (EP 2313403 B1) |
Why This Matters
The unique hydrogen‑bond donor may confer superior target engagement in SphK1‑mediated pathways, which is critical for researchers studying sphingolipid signaling or angiogenesis.
- [1] Merck Patent GmbH. Thiazolyl piperidine derivatives as sphingosine kinase inhibitors. European Patent EP 2313403 B1, 2015. View Source
- [2] Thiazolyl piperidine derivatives. US Patent Application US 20090118279 A1, 2009. View Source
